Aegineoside
Overview
Description
Aegineoside is a natural product isolated from the plant Aeginetia indica LinnThe molecular formula of this compound is C26H30O12, and it has a molecular weight of 534.51 g/mol .
Mechanism of Action
Target of Action
Aegineoside is a natural product used for research related to life sciences
Biochemical Pathways
These effects can range from the activation or inhibition of enzymes to the modulation of cellular processes .
Pharmacokinetics
Understanding the pharmacokinetics of a compound is crucial as it impacts the bioavailability of the compound, which in turn influences its efficacy and safety .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other compounds can influence the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aegineoside involves several steps, starting from the extraction of the compound from its natural source. The plant material is typically subjected to solvent extraction using solvents such as methanol, ethanol, or water. The extract is then purified using chromatographic techniques to isolate this compound .
Industrial Production Methods: advancements in synthetic biology and chemical synthesis may pave the way for large-scale production in the future .
Chemical Reactions Analysis
Types of Reactions: Aegineoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Aegineoside has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: this compound is used as a model compound to study neolignan synthesis and reactivity.
Biology: It is investigated for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals
Comparison with Similar Compounds
Aegineoside is unique among neolignans due to its specific structural features and biological activities. Similar compounds include other neolignans such as magnolol, honokiol, and pinoresinol .
Magnolol: Known for its anti-inflammatory and antioxidant properties.
Honokiol: Exhibits anticancer and neuroprotective effects.
Pinoresinol: Possesses antimicrobial and antioxidant activities.
This compound stands out due to its distinct molecular structure and the specific pathways it modulates, making it a valuable compound for further research and potential therapeutic applications .
Properties
IUPAC Name |
(E)-3-[(2R,3S)-3-(hydroxymethyl)-7-methoxy-2-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O12/c1-34-17-9-13(4-5-16(17)36-26-23(33)22(32)21(31)19(11-28)37-26)24-15(10-27)14-7-12(3-6-20(29)30)8-18(35-2)25(14)38-24/h3-9,15,19,21-24,26-28,31-33H,10-11H2,1-2H3,(H,29,30)/b6-3+/t15-,19-,21-,22+,23-,24+,26-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYGUIBEIDPARU-IAJBZRFBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=C1O[C@H]([C@@H]2CO)C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)/C=C/C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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